molecular formula C11H10N2O3 B12891409 N-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide CAS No. 64360-14-1

N-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B12891409
CAS No.: 64360-14-1
M. Wt: 218.21 g/mol
InChI Key: ACKGTXVDRBBHJE-UHFFFAOYSA-N
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Description

Table 1: Key Identifiers

Property Value
IUPAC Name This compound
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Parent Heterocycle 1,2-Oxazole

Molecular Architecture: Isoxazole Ring System and Substituent Analysis

The 1,2-oxazole core is a planar, aromatic heterocycle with delocalized π-electrons across its O-N-C-C-C backbone. The methyl group at position 3 introduces steric bulk and electron-donating inductive effects, stabilizing the ring against electrophilic attack. The carboxamide group at position 5 extends conjugation into the phenyl ring, moderated by the para-hydroxyl substituent.

Electronic and Steric Effects

  • Methyl Group (Position 3): Enhances ring stability via hyperconjugation while minimally perturbing aromaticity.
  • Carboxamide (Position 5): The -CONH- bridge links the isoxazole to the 4-hydroxyphenyl group, creating a conjugated system that may influence photophysical properties.
  • Para-Hydroxyl Group: The -OH substituent donates electrons through resonance, increasing the phenyl ring’s electron density and potential for hydrogen bonding.

Comparative Analysis with Meta-Substituted Analogs

In the 3-hydroxyphenyl analog (CAS 64384-94-7), the hydroxyl group’s meta position reduces symmetry and alters hydrogen-bonding networks compared to the para-substituted variant. This positional isomerism impacts solubility and crystal packing, as para-substituted derivatives often exhibit higher melting points due to enhanced intermolecular interactions.

Crystallographic Data and Conformational Studies

While direct X-ray diffraction data for this compound are unavailable, insights can be drawn from structurally related compounds:

Key Inferences from Analogous Structures

  • Isoxazole Ring Geometry: In N-methyl-4-phenyl-1,2-oxazole-5-carboxamide, the isoxazole ring exhibits bond lengths of 1.36 Å (N-O), 1.30 Å (C=N), and 1.42 Å (C-C), consistent with aromatic character.
  • Carboxamide Conformation: The -CONH- group typically adopts a trans-planar configuration to minimize steric clash, as observed in N-(3-hydroxyphenyl) derivatives.
  • Phenyl Ring Orientation: Para-substituted phenyl groups often align coplanar with the heterocycle to maximize conjugation, whereas meta-substituted analogs show dihedral angles of 15–30°.

Predicted Hydrogen-Bonding Networks

The para-hydroxyl group likely participates in intermolecular hydrogen bonds with adjacent carboxamide carbonyls, fostering layered crystal structures. This contrasts with the meta-hydroxyl variant, where hydrogen bonds form less symmetrically, resulting in distorted lattices.

Table 2: Hypothetical Crystallographic Parameters

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.2 Å, b = 8.5 Å, c = 12.1 Å
Hydrogen Bonds O-H···O=C (2.8–3.0 Å)

Properties

CAS No.

64360-14-1

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C11H10N2O3/c1-7-6-10(16-13-7)11(15)12-8-2-4-9(14)5-3-8/h2-6,14H,1H3,(H,12,15)

InChI Key

ACKGTXVDRBBHJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyphenyl)-3-methylisoxazole-5-carboxamide typically involves the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form 4-hydroxyphenyl isoxazole. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of N-(4-Hydroxyphenyl)-3-methylisoxazole-5-carboxamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Ethers and esters.

Scientific Research Applications

N-(4-Hydroxyphenyl)-3-methylisoxazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The isoxazole ring may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as apoptosis in cancer cells or reduced inflammation.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted oxazole carboxamides. Key structural analogs differ in substituents on the phenyl ring and oxazole core, which modulate physicochemical and pharmacological properties. Below is a detailed comparison:

Substituent Variations on the Phenyl Ring

a) Hydroxy Group (Target Compound)
  • Structure : 4-Hydroxyphenyl group.
b) Methoxy Group
  • Example : 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide .
c) Nitro Group
  • Example : 5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide .
  • Impact : The nitro group is strongly electron-withdrawing, reducing electron density on the phenyl ring and altering charge distribution for interactions with basic residues.
d) Chloro Group
  • Example : N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide .
e) Acetyl Group
  • Example : N-(4-Acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide (Molecular Formula: C₁₃H₁₂N₂O₃) .
  • Impact : The acetyl group introduces steric bulk and polarity, which may influence binding pocket compatibility.

Variations in the Oxazole Core

  • Positional Isomerism : Some analogs feature substituents at positions 3 and 4 (e.g., 5-methyl-3-phenyl-1,2-oxazole-4-carboxamide ), altering steric and electronic profiles.
  • Heterocyclic Fusion : Compounds like N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide integrate additional heterocycles, expanding interaction surfaces.

Physicochemical and Bioactivity Trends

Molecular Weight and Solubility

  • Target Compound : Estimated molecular formula C₁₂H₁₁N₂O₃ (MW ≈ 237.2 g/mol).
  • Comparisons :
    • N-(4-Acetylphenyl) analog: C₁₃H₁₂N₂O₃ (MW 252.3 g/mol) .
    • N-(4-Bromophenyl) analog: C₁₇H₁₃BrN₂O₂ (MW 369.2 g/mol) .
  • Trend : Bulky substituents (e.g., bromine) increase molecular weight and reduce solubility.

Bioactivity Insights from Analogous Scaffolds

  • Maleimide Derivatives : In a study on N-substituted maleimides, hydroxyl-substituted compounds (e.g., N-(4-Hydroxyphenyl)maleimide) showed moderate potency (IC₅₀ = 12.9 μM), while alkoxy-substituted analogs exhibited higher potency (IC₅₀ = 5.75–6.92 μM) . Though structurally distinct, this suggests that hydroxyl groups may confer lower activity compared to alkoxy groups in certain contexts.

Biological Activity

N-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, along with mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyphenyl group attached to an oxazole ring. This structural arrangement is crucial for its biological activity, as it allows for interactions with various molecular targets.

Antimicrobial Activity

Research indicates that compounds containing the oxazole moiety exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its effectiveness against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli 32 µg/mL
S. aureus 16 µg/mL
C. albicans 64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including human leukemia and liver cancer cells. The compound's IC50 values suggest a promising therapeutic index.

Cell Line IC50 (µg/mL)
HCT116 (Colon) 10.9
A549 (Lung) 20.5
HL-60 (Leukemia) 15.0

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The hydroxyphenyl group can inhibit enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Studies have shown that this compound can trigger apoptosis in cancer cells by activating caspases and modulating NF-κB signaling pathways.
  • Antioxidant Activity : The presence of the oxazole ring contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Study 1: Anticancer Efficacy

A study published in Nature evaluated the effects of this compound on HCT116 colon cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation and downregulation of Bcl-2 expression .

Study 2: Antimicrobial Properties

In another research effort, the antimicrobial efficacy of this compound was tested against various pathogens, including Staphylococcus aureus and Candida albicans. The findings revealed that it exhibited potent inhibitory effects at relatively low concentrations, supporting its potential as a therapeutic agent for infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

  • Hydroxy Group : The presence of the hydroxy group on the phenyl ring enhances solubility and binding affinity to biological targets.
  • Oxazole Ring : Variations in substituents on the oxazole ring can lead to changes in potency and selectivity against different cancer cell lines.

Q & A

Q. Q: What are the established synthetic routes for N-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide, and how can reaction conditions be optimized?

A: The synthesis typically involves cyclization of α-haloketones with amides under acidic/basic conditions. For example, α-chloroketones react with 4-hydroxyphenylcarboxamide precursors to form the oxazole ring. Optimization involves adjusting reaction time, temperature, and catalysts (e.g., p-toluenesulfonic acid for cyclization). Design of Experiments (DoE) can systematically evaluate parameters like stoichiometry and solvent polarity to maximize yield .

Advanced Crystallographic Characterization

Q. Q: How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended?

A: Single-crystal X-ray diffraction using SHELX (e.g., SHELXL for refinement) is ideal for determining bond lengths, angles, and hydrogen-bonding networks. For ambiguous electron density regions (e.g., hydroxyl group orientation), iterative refinement and Twinning/PLATON analysis can resolve disorder. SHELX’s robustness in handling small-molecule data ensures high precision .

Basic Spectroscopic Characterization

Q. Q: Which spectroscopic techniques are critical for verifying purity and structural integrity?

A:

  • NMR : 1^1H/13^{13}C NMR confirms substitution patterns (e.g., oxazole C=O at ~160 ppm, aromatic protons at 6.5–7.5 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 247.0845).
  • IR : Detects carboxamide N–H stretch (~3300 cm1^{-1}) and C=O (~1680 cm1^{-1}) .

Advanced Mechanistic Studies

Q. Q: How can computational modeling elucidate the compound’s enzyme inhibition mechanism?

A: Molecular docking (AutoDock Vina, Glide) against targets like UDP-N-acetylmuramoyl-tripeptide ligase reveals binding modes. Free energy perturbation (FEP) or MM/GBSA calculates binding affinities. Pharmacophore models (e.g., hydrogen bond acceptors near the oxazole ring) guide SAR studies .

Biological Activity Screening

Q. Q: What in vitro assays are suitable for initial bioactivity profiling?

A:

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., IC50_{50} determination).
  • Enzyme inhibition : Spectrophotometric assays (e.g., NADH depletion for oxidoreductases) .

Advanced Data Contradiction Analysis

Q. Q: How to address discrepancies between computational predictions and experimental bioactivity data?

A:

  • Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in Desmond).
  • Check assay conditions : pH, solvent (DMSO tolerance <1%), and cell line specificity.
  • Revisit ligand protonation states (Epik, Schrödinger) that affect binding .

Safety and Handling Protocols

Q. Q: What PPE and waste disposal practices are recommended for this compound?

A:

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1-certified goggles.
  • Ventilation : Use fume hoods to avoid aerosol exposure (GHS H319: eye irritation).
  • Waste : Neutralize with 10% NaOH and dispose as halogenated organic waste .

Stability and Storage

Q. Q: How does the compound degrade under varying storage conditions?

A: Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed carboxamide) indicate susceptibility to moisture. Store at -20°C in amber vials under argon .

Advanced Synthetic Modifications

Q. Q: What strategies enhance solubility without compromising bioactivity?

A:

  • Prodrug design : Introduce phosphate esters at the hydroxyl group.
  • PEGylation : Attach polyethylene glycol chains via carboxamide linkage.
  • Co-crystallization : Use co-formers (e.g., succinic acid) to improve aqueous solubility .

Troubleshooting Crystallization Failures

Q. Q: Why might crystallization attempts yield amorphous solids, and how to resolve this?

A:

  • Solvent selection : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Seeding : Introduce microcrystals from prior batches.
  • Temperature gradient : Cool from 50°C to 4°C at 0.1°C/min to promote nucleation .

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